molecular formula C7H12O2 B3255452 5-Methyloxepan-2-one CAS No. 2549-42-0

5-Methyloxepan-2-one

Cat. No. B3255452
CAS RN: 2549-42-0
M. Wt: 128.17 g/mol
InChI Key: VNXMFQWTDCWMDQ-UHFFFAOYSA-N
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Description

5-Methyloxepan-2-one, also known as 5-methylheptalactone or 5-methyl-2-oxepanone , is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 .


Synthesis Analysis

The synthesis of 5-Methyloxepan-2-one involves the reaction of 4-Methylcyclohexanone with m-CPBA (meta-Chloroperoxybenzoic acid) and TFA (Trifluoroacetic acid) in dichloromethane at 0°C . The reaction mixture is allowed to reach room temperature and left to react for 24 hours .


Molecular Structure Analysis

The molecular structure of 5-Methyloxepan-2-one is represented by the formula C7H12O2 . The exact mass of the molecule is 128.08400 .


Physical And Chemical Properties Analysis

5-Methyloxepan-2-one has a molecular weight of 128.16900 . The exact mass of the molecule is 128.08400 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Biomedical Applications and Polymer Research

  • Biodegradable Polymers : 1,5-dioxepan-2-one (DXO), closely related to 5-Methyloxepan-2-one, is a key component in the development of biodegradable polymers for biomedical applications. Copolymerization with L-lactide results in semi-crystalline, flexible materials with controlled crystallinity and erosion characteristics. These materials are promising for controlled drug release, with their composition and drug solubility offering control over the drug delivery pattern (Albertsson, Edlund, & Stridsberg, 2000).

Neuropharmacological Research

  • Metabotropic Glutamate Receptor 5 (mGlu5) Inhibition : The mGlu5 receptor, which is a target for treating depression, Parkinson's disease, and fragile X syndrome, can be inhibited by compounds such as 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP). CTEP binds mGlu5 with low nanomolar affinity and shows high selectivity, making it a powerful tool for exploring the therapeutic potential of mGlu5 inhibitors in various neurological conditions (Lindemann et al., 2011).

  • Serotonin Receptor Research : The investigation of serotonin (5-HT) receptor subtypes in human coronary arteries has implications for understanding coronary artery vasospasm. 5-HT2 and 5-HT1-like receptors mediate contraction in these arteries, with implications for ischaemic heart disease research (Chester et al., 1990).

  • 5-HT Neuron Activity in Neuropharmacology : Alpha-adrenoceptor antagonists such as WB-4101, piperoxan, and thymoxamine can suppress the firing activity of 5-HT neurons in the dorsal raphe, indicating a significant adrenergic influence on 5-HT cell firing. This has implications for understanding the neuropharmacology of depressive disorders (Baraban & Aghajanian, 1980).

  • Antidepressant Drug Research : The mGlu5 receptor antagonist MTEP exhibits antidepressant-like actions in the tail suspension test in mice, dependent on the serotonergic system. This research contributes to the development of new antidepressant drugs by elucidating the role of the serotonergic system in mediating the effects of MTEP (Pałucha-Poniewiera et al., 2013).

properties

IUPAC Name

5-methyloxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXMFQWTDCWMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33660-02-5
Details Compound: 2-Oxepanone, 5-methyl-, homopolymer
Record name 2-Oxepanone, 5-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33660-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloxepan-2-one

Synthesis routes and methods

Procedure details

The procedure of Example 25 was repeated, except that 4-methylcyclohexanone (2 mmol) and 4-methylcyclohexanol (20 mmol) were respectively used in stead of cyclohexanone and cyclohexanol. As a result, γ-methyl-ε-caprolactone was formed in yield of 45.6% (on 4-methylcyclohexanone basis).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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